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Compound of Interest

Compound Name:
3-(2,4,5-

Triethoxyphenoxy)propionic acid

CAS No.: 1951442-04-8

Cat. No.: B1410607 Get Quote

Executive Summary
3-(2,4,5-Triethoxyphenoxy)propionic acid (CAS: 1951442-04-8) is a specialized

pharmaceutical intermediate characterized by a lipophilic triethoxy-substituted aromatic ring

coupled with a polar propionic acid tail.[1][2] Its solubility profile is dominated by the "push-pull"

nature of its structure: the hydrophobic ethoxy-phenyl core versus the ionizable carboxylic acid

moiety.

Understanding the solubility landscape of this compound is critical for:

Process Chemistry: Selecting optimal solvents for crystallization and purification (removing

unreacted phenols or acrylic precursors).

Formulation: Overcoming intrinsic insolubility through salt formation or amorphous solid

dispersions.

Bioavailability: Predicting dissolution-limited absorption in early-stage drug development.

Physicochemical Identity & Structural Analysis
Before establishing solubility protocols, the fundamental physicochemical constants must be

defined. These parameters dictate the compound's behavior in aqueous and organic
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environments.

Parameter Value / Characteristic Relevance to Solubility

Chemical Name

3-(2,4,5-

Triethoxyphenoxy)propionic

acid

N/A

CAS Number 1951442-04-8 Identification Key

Molecular Formula MW = 298.33 g/mol

Structural Class Alkoxy-phenoxy-alkanoic acid Amphiphilic character

pKa (Acidic) 4.5 – 4.8 (Predicted)
Solubility is pH-dependent (

above pH 6)

LogP (Lipophilicity) 2.8 – 3.2 (Predicted)
Indicates poor intrinsic water

solubility; high permeability

H-Bond Donors 1 (Carboxylic -OH)
Limited water interaction

capability

H-Bond Acceptors
6 (3 Ethers, 1 Ether linker, 2

Carbonyl/OH)

Good solubility in polar aprotic

solvents

Structural Insight
The molecule features three ethoxy groups at the 2, 4, and 5 positions.[2][3] These alkyl chains

significantly increase the lipophilicity compared to a simple phenoxypropionic acid.

Consequently, the intrinsic solubility (

) in water is expected to be extremely low (likely

), necessitating pH manipulation or co-solvents for processing.

Solubility Landscape
The solubility of 3-(2,4,5-Triethoxyphenoxy)propionic acid is not a single static number but a

dynamic function of solvent polarity, pH, and temperature.
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Aqueous Solubility & pH Dependency
As a weak acid, the compound follows the Henderson-Hasselbalch relationship.

pH < pKa (pH 1.2 - 4.0): The molecule exists primarily in its un-ionized (neutral) form.

Solubility is minimal (

), driven solely by the hydration of the ether oxygens and the carboxylic head.

pH > pKa (pH 6.8 - 7.4): The carboxylic acid deprotonates to form the carboxylate anion (

). Solvation energy increases drastically due to ion-dipole interactions with water,
significantly enhancing solubility.

Practical Implication: For dissolution testing or liquid formulations, a buffer of pH 7.4 or higher is

required to achieve detectable concentrations.

Organic Solvent Compatibility
The triethoxy-phenyl core makes the compound highly compatible with organic solvents, which

is advantageous for synthesis and crystallization.

Solvent Class
Representative
Solvents

Predicted Solubility Application

Polar Aprotic DMSO, DMF, DMAc
Very High (> 100

mg/mL)

Stock solutions,

reaction media

Alcohols
Methanol, Ethanol,

IPA
High

Recrystallization,

granulation

Chlorinated
Dichloromethane,

Chloroform
High Extraction workup

Esters/Ketones Ethyl Acetate, Acetone Moderate to High
Crystallization anti-

solvent

Alkanes Hexane, Heptane Low
Wash solvent

(removes impurities)
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Experimental Protocols for Solubility Profiling
To generate authoritative data for this compound, the following self-validating protocols should

be employed.

Protocol A: Thermodynamic Solubility (Shake-Flask
Method)
The Gold Standard for equilibrium solubility.

Preparation: Weigh excess solid (~10 mg) of 3-(2,4,5-Triethoxyphenoxy)propionic acid
into a glass vial.

Solvent Addition: Add 1.0 mL of the target medium (e.g., pH 1.2 HCl, pH 7.4 Phosphate

Buffer, Water).

Equilibration: Shake at 37°C (for biorelevance) or 25°C (for shelf stability) for 24–48 hours.

Check: Ensure solid is still present. If dissolved, add more solid.

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF filter

(pre-saturated to prevent adsorption).

Quantification: Analyze the supernatant via HPLC-UV (Detection at

).

pH Verification: Measure the pH of the supernatant after equilibrium. The dissolved acid may

have shifted the buffer pH.

Protocol B: Intrinsic Solubility & pKa Determination
(Potentiometric Titration)
For precise physicochemical constants using systems like Sirius T3.

Titration: Dissolve the compound in a co-solvent (e.g., Methanol/Water) to ensure initial

solubility.
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Acidification: Titrate with 0.1 M HCl to fully protonate the species.

Back-Titration: Titrate with 0.1 M KOH. Monitor the pH change.

Calculation: The Yasuda-Shedlovsky extrapolation is used to determine the aqueous pKa

and LogP from the titration curves in varying co-solvent ratios.

Visualizing the Solubility Workflow
The following diagram illustrates the decision matrix for solubility screening, ensuring no false

negatives due to kinetic metastability.
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Caption: Workflow for determining thermodynamic solubility, differentiating between kinetic

dissolution and true equilibrium.

Mechanism of Dissolution
The dissolution process for this molecule is driven by the ionization of the propionic acid tail.

The diagram below details the equilibrium species.

Solid State
(Crystal Lattice)

Neutral Solute (aq)
[R-COOH]

Intrinsic Solubility (S0)
(Rate Limiting Step) Ionized Solute (aq)

[R-COO-]

pH > pKa
(Deprotonation)

pH < pKa

Click to download full resolution via product page

Caption: Dissolution mechanism showing the transition from solid lattice to neutral aqueous

species and finally to the soluble ionized form.

Formulation & Purification Implications
Purification by pH-Swing Crystallization
Taking advantage of the pH-dependent solubility:

Dissolution: Dissolve the crude solid in dilute NaOH (pH > 10). The compound forms a

soluble sodium salt.

Filtration: Filter the solution to remove non-acidic lipophilic impurities (e.g., unreacted

triethoxyphenol ethers).

Precipitation: Slowly add dilute HCl to lower the pH to ~2.0. The compound will precipitate as

the free acid in high purity.

Formulation Strategy
For preclinical dosing, the low intrinsic solubility requires enabling formulations:

Co-solvents: PEG 400 or Propylene Glycol (10-20%) can bridge the solubility gap.
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Salt Formation: Developing a Sodium or Calcium salt of the acid will significantly improve

dissolution rates compared to the free acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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